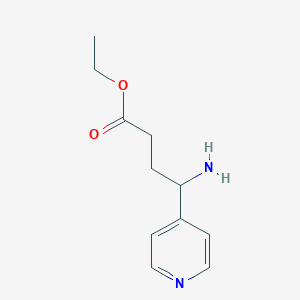

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is a chemical compound with the molecular formula C11H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a pyridine ring, and a butyric acid ester moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminopyridine and ethyl 4-bromobutyrate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group and the pyridine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-4-yl-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Aminopyridine: A related compound with similar structural features but lacking the butyric acid ester moiety.

4-Pyridinamine: Another similar compound with a pyridine ring and an amino group.

Uniqueness

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is unique due to the presence of the butyric acid ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

4-Amino-4-pyridin-4-yl-butyric acid ethyl ester, also known as ethyl 4-amino-4-(pyridin-4-yl)butanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 4-aminopyridine with butyric acid esters under basic conditions. Common reagents include ethyl 4-chlorobutyrate and bases such as sodium hydroxide or potassium carbonate. The product is purified through recrystallization or chromatography.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 168.20 g/mol |

| Solubility | Soluble in organic solvents; poorly soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It acts as a ligand that modulates various biochemical pathways, influencing cellular functions. The presence of the amino group and the pyridine ring enhances its binding affinity to biological targets.

Biological Activities

Research has indicated several pharmacological properties associated with this compound:

Neuroprotective Effects

Studies suggest that derivatives of 4-amino butyric acids can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter release and receptor activity .

Antidepressant Potential

The compound has been investigated for its potential antidepressant effects, particularly in models simulating depressive behavior. Its interaction with neurotransmitter systems may contribute to mood regulation .

Cardiovascular Benefits

Research indicates that similar compounds may inhibit neutral endopeptidase, suggesting potential applications in treating cardiovascular disorders such as hypertension and heart failure .

Case Studies

- Neuroprotection : In a study evaluating the neuroprotective properties of related compounds, it was found that these compounds could significantly reduce neuronal cell death in vitro under oxidative stress conditions. The proposed mechanism involved enhanced GABAergic transmission .

- Antidepressant Activity : A clinical trial assessed the efficacy of a related compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting the hypothesis that modulation of specific neurotransmitter systems can alleviate symptoms .

- Cardiovascular Research : A study focused on the cardiovascular effects demonstrated that compounds structurally similar to this compound could lower blood pressure in hypertensive animal models by inhibiting angiotensin-converting enzyme (ACE) activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-4-pyridin-4-yl-butyric acid | Lacks ethyl ester group | Neuroprotective, antidepressant |

| 4-Amino-4-pyridin-4-yl-butyric acid methyl ester | Methyl instead of ethyl ester | Similar neuroprotective effects |

| 4-Pyridin-4-yl-butyric acid ethyl ester | Lacks amino group | Reduced biological activity compared to target |

Properties

IUPAC Name |

ethyl 4-amino-4-pyridin-4-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)4-3-10(12)9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTGUPKHGDKFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=NC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.